(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(phenyl)methanol
Overview
Description
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(phenyl)methanol is a chemical compound with the molecular formula C16H15ClN2O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(phenyl)methanol typically involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanol: This compound has a thiophene ring instead of a phenyl ring.
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanol: This compound has a pyridine ring instead of a phenyl ring.
Uniqueness
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(phenyl)methanol is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-20-17(18)14(16(21)13-10-6-3-7-11-13)15(19-20)12-8-4-2-5-9-12/h2-11,16,21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDGCHUAGSRJDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=CC=C3)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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